REACTION_CXSMILES
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[C:1](OC(=O)C)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[C:12]([C:15]1[C:27]2[C:26]3[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=3)[CH2:20][C:19]=2[CH:18]=[CH:17][CH:16]=1)(=[O:14])[CH3:13].Cl>ClC(Cl)C>[C:1]([C:23]1[CH:24]=[CH:25][C:26]2[C:27]3[C:19](=[CH:18][CH:17]=[CH:16][C:15]=3[C:12](=[O:14])[CH3:13])[CH2:20][C:21]=2[CH:22]=1)(=[O:3])[CH3:2] |f:1.2.3.4|
|
Name
|
|
Quantity
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17.7 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
4-acetylfluorene
|
Quantity
|
27.86 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC=CC=2CC3=CC=CC=C3C12
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClC(C)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The mixture was stirred at room temperature for 1 hour
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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treated dropwise
|
Type
|
WAIT
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Details
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at 40° C for 3 hours
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Duration
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3 h
|
Type
|
TEMPERATURE
|
Details
|
finally cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
The dichloroethane solution was separated
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Type
|
EXTRACTION
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Details
|
the aqueous portion was extracted with chloroform
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Type
|
WASH
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Details
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The combined organic solution was washed with water and with aqueous sodium bicarbonate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual solid was twice recrystallised from ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=2CC3=CC=CC(=C3C2C=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |